molecular formula C16H21NO4 B1486165 Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate CAS No. 2204054-37-3

Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate

Cat. No.: B1486165
CAS No.: 2204054-37-3
M. Wt: 291.34 g/mol
InChI Key: RWDLITXDVOCOBQ-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by a pyrrolidine ring substituted with a benzyl group, a methoxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Esterification: The carboxylate ester is formed through an esterification reaction involving methanol and a carboxylic acid derivative.

    Methoxy Group Addition: The methoxy group is introduced through a methylation reaction using a methylating agent such as dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of catalytic processes to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the methoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Benzyl halides for nucleophilic substitution, methylating agents like dimethyl sulfate for methylation.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or methoxy derivatives.

Scientific Research Applications

Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-benzyl-3-(2-hydroxy-2-oxoethyl)pyrrolidine-3-carboxylate: Similar structure with a hydroxy group instead of a methoxy group.

    Methyl 1-benzyl-3-(2-ethoxy-2-oxoethyl)pyrrolidine-3-carboxylate: Similar structure with an ethoxy group instead of a methoxy group.

Uniqueness

Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-20-14(18)10-16(15(19)21-2)8-9-17(12-16)11-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDLITXDVOCOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCN(C1)CC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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